molecular formula C26H29ClN4O3 B2366866 2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-68-0

2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide

Cat. No. B2366866
M. Wt: 480.99
InChI Key: CAEXFVAOXSHSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a complex organic molecule. It has a molecular formula of C19H22ClN5O . The structure includes a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a 1H-indol-1-yl group, and a diethylacetamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.9 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 377.1889485 g/mol . The topological polar surface area is 42.4 Ų .

Scientific Research Applications

  • Pharmaceutical Research

    • The compound is structurally similar to certain derivatives of 1,2,4-triazole with a piperazine moiety, which have shown promising antibacterial activity .
    • The methods of application involve a simple and efficient procedure for preparing the 1,2,4-triazole derivative .
    • The results indicate that some of these compounds exhibit good antibacterial activity .
  • Neuropharmacology

    • Compounds with a similar structure have been found to interact with the 5-hydroxytryptamine receptor 2A, which is involved in various neurological and psychiatric disorders .
    • The methods of application typically involve in vitro binding assays to determine the affinity of the compound for the receptor .
    • The results show that the compound has a Ki (binding affinity) of 1.94nM for the 5-hydroxytryptamine receptor 2A .
  • Antimicrobial Research

    • Compounds similar to the one you mentioned have been synthesized and assessed for their direct antimicrobial potential, as well as their anti-biofilm activity .
    • The methods of application typically involve in vitro assays to determine the antimicrobial activity of the compound .
    • The results indicate that some of these compounds exhibit good antimicrobial activity .
  • Cancer Research

    • Similar compounds have been synthesized and tested against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines .
    • The methods of application typically involve in vitro assays to determine the cytotoxicity of the compound .
    • The results show that some of these compounds exhibit good cytotoxic activity .
  • Anti-HIV Research

    • Indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to the compound you mentioned, have been synthesized and tested for their anti-HIV-1 activity .
    • The methods of application typically involve in vitro assays to determine the anti-HIV activity of the compound .
    • The results show that some of these compounds exhibit good anti-HIV activity .
  • Antibacterial Research

    • Compounds similar to the one you mentioned have been synthesized and assessed for their direct antimicrobial potential .
    • The methods of application typically involve in vitro assays to determine the antimicrobial activity of the compound .
    • The results indicate that some of these compounds exhibit good antimicrobial activity .
  • Neurological Disorders

    • Compounds with a similar structure have been found to interact with the 5-hydroxytryptamine receptor 2A, which is involved in various neurological and psychiatric disorders .
    • The methods of application typically involve in vitro binding assays to determine the affinity of the compound for the receptor .
    • The results show that the compound has a Ki (binding affinity) of 1.94nM for the 5-hydroxytryptamine receptor 2A .
  • Anti-inflammatory Research

    • Similar compounds have been synthesized and tested for their anti-inflammatory properties .
    • The methods of application typically involve in vitro assays to determine the anti-inflammatory activity of the compound .
    • The results show that some of these compounds exhibit good anti-inflammatory activity .

properties

IUPAC Name

2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXFVAOXSHSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide

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